4-Nitrobenzoyl Varenicline
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Overview
Description
4-Nitrobenzoyl Varenicline is a derivative of Varenicline, a well-known nicotinic receptor partial agonist used primarily for smoking cessation. The compound is identified by the CAS number 1329651-19-5 and has the molecular formula C20H16N4O4
Preparation Methods
The synthesis of 4-Nitrobenzoyl Varenicline typically involves the nitration of Varenicline or its intermediates. The reaction conditions often include the use of nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids. The process requires careful control of temperature and reaction time to ensure the selective introduction of the nitro group at the desired position on the benzoyl ring .
For industrial production, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is usually achieved through recrystallization or chromatography techniques to obtain high-purity this compound suitable for further applications .
Chemical Reactions Analysis
4-Nitrobenzoyl Varenicline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives under specific conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Scientific Research Applications
4-Nitrobenzoyl Varenicline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Nitrobenzoyl Varenicline is similar to that of Varenicline. It acts as a partial agonist at nicotinic acetylcholine receptors, particularly the alpha-4 beta-2 subtype. By binding to these receptors, it partially activates them while preventing nicotine from binding and exerting its full agonistic effects. This dual action helps reduce nicotine cravings and withdrawal symptoms in individuals attempting to quit smoking .
Comparison with Similar Compounds
4-Nitrobenzoyl Varenicline can be compared with other nitrobenzoyl derivatives and Varenicline analogs:
4-Nitrobenzoic Acid: A simpler compound with a nitro group attached to a benzoic acid moiety, used in various chemical syntheses.
Varenicline: The parent compound, primarily used for smoking cessation, with a well-established safety and efficacy profile.
N-Acetyl Varenicline: Another derivative of Varenicline, used in analytical and quality control applications.
Properties
IUPAC Name |
(4-nitrophenyl) 5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4/c25-20(28-15-3-1-14(2-4-15)24(26)27)23-10-12-7-13(11-23)17-9-19-18(8-16(12)17)21-5-6-22-19/h1-6,8-9,12-13H,7,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIRHQDUNQALNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C(=O)OC5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858182 |
Source
|
Record name | 4-Nitrophenyl 6,7,9,10-tetrahydro-8H-6,10-methanoazepino[4,5-g]quinoxaline-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1329651-19-5 |
Source
|
Record name | 4-Nitrophenyl 6,7,9,10-tetrahydro-8H-6,10-methanoazepino[4,5-g]quinoxaline-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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